2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)-
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Overview
Description
Ipravacaine is a small molecule drug that functions as a sodium channel alpha subunit blocker. It was initially developed by the company Iqb for the treatment of nervous system diseases and pain. The molecular formula of Ipravacaine is C18H26N2O, and its CAS registry number is 166181-63-1 .
Preparation Methods
The synthesis of Ipravacaine involves several steps, including the formation of the amide bond and the introduction of the appropriate substituents on the aromatic ring. The specific synthetic routes and reaction conditions for Ipravacaine are proprietary and not publicly disclosed. general methods for synthesizing amide local anesthetics typically involve the reaction of an amine with an acid chloride or anhydride under controlled conditions .
Industrial production methods for Ipravacaine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Ipravacaine, like other amide local anesthetics, can undergo various chemical reactions, including:
Oxidation: Ipravacaine can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert Ipravacaine to its corresponding amine or other reduced forms.
Substitution: Ipravacaine can undergo substitution reactions, particularly on the aromatic ring, where substituents can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a model compound for studying the structure-activity relationship of local anesthetics.
Biology: For investigating the effects of sodium channel blockers on nerve function and pain signaling.
Medicine: As a local anesthetic for nerve blocks and pain management.
Industry: Potential use in the development of new anesthetic formulations and delivery systems.
Mechanism of Action
Ipravacaine exerts its effects by blocking sodium channels, specifically the sodium channel alpha subunit. This action prevents the influx of sodium ions into nerve cells, thereby inhibiting the initiation and propagation of nerve impulses. The blockade of sodium channels results in a loss of sensation and pain relief in the targeted area .
Comparison with Similar Compounds
Ipravacaine is similar to other amide local anesthetics such as bupivacaine and lidocaine. it has some unique properties:
Other similar compounds include ropivacaine and mepivacaine, which also belong to the amide class of local anesthetics and share similar mechanisms of action .
Properties
CAS No. |
166181-68-6 |
---|---|
Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2S)-1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C18H26N2O/c1-13-6-5-7-14(2)17(13)19-18(21)16-8-3-4-11-20(16)12-15-9-10-15/h5-7,15-16H,3-4,8-12H2,1-2H3,(H,19,21)/t16-/m0/s1 |
InChI Key |
DNUYDQISHIJMLD-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2CC3CC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CC3CC3 |
Origin of Product |
United States |
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